molecular formula C10H11NOS B3190995 1-Isothiocyanato-4-(propan-2-yloxy)benzene CAS No. 50785-46-1

1-Isothiocyanato-4-(propan-2-yloxy)benzene

Cat. No.: B3190995
CAS No.: 50785-46-1
M. Wt: 193.27 g/mol
InChI Key: VCLAOKLKSZWCMH-UHFFFAOYSA-N
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Scientific Research Applications

1-Isothiocyanato-4-(propan-2-yloxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 1-Isothiocyanato-4-(propan-2-yloxy)benzene indicates that it is classified as dangerous . The hazard statements include H302-H312-H331-H317-H334-H314 , which refer to harmful if swallowed, harmful in contact with skin, toxic if inhaled, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes severe skin burns and eye damage, respectively .

Preparation Methods

The synthesis of 1-Isothiocyanato-4-(propan-2-yloxy)benzene typically involves the reaction of 4-(propan-2-yloxy)aniline with thiophosgene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 4-(propan-2-yloxy)aniline

    Reagent: Thiophosgene

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isothiocyanato-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of sulfonyl derivatives.

    Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include strong nucleophiles (e.g., amines), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(propan-2-yloxy)benzene involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function . The molecular targets and pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Isothiocyanato-4-(propan-2-yloxy)benzene can be compared with other isothiocyanate compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isothiocyanates .

Properties

IUPAC Name

1-isothiocyanato-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(2)12-10-5-3-9(4-6-10)11-7-13/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLAOKLKSZWCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50785-46-1
Record name 1-isothiocyanato-4-(propan-2-yloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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